3-Amino-2,4,6-tribromobenzoic acid
Overview
Description
3-Amino-2,4,6-tribromobenzoic acid is a compound that has been studied for its unique chemical and physical properties. Its synthesis, molecular structure, and reactivity highlight its significance in various chemical research areas.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from amino benzoic acid. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid, through bromination, diazo, and hydrolysis steps, achieves high yield and purity (Feng Yu-chuan, 2012). Another synthesis route for 2,4,6-tribromobenzoic acid involves diazotization and bromination, indicating the versatility in approaches for halogenated benzoic acids synthesis (M. M. Robison & B. Robison, 2003).
Molecular Structure Analysis
Studies on molecular structures of similar compounds, such as 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid, have utilized techniques like X-ray diffraction and spectroscopy. These analyses provide insights into intra- and inter-molecular interactions, geometry, and electronic properties (Muhammet Hakkı Yıldırım et al., 2015).
Chemical Reactions and Properties
Research into the chemical behavior of aminobenzoic acid derivatives highlights their reactivity towards different synthetic routes, including esterification and acetylene hydration, suggesting a diverse chemical reactivity profile for these compounds (B. Trofimov et al., 2009).
Physical Properties Analysis
The physical properties of halogenated benzoic acids, such as melting points and solubility, play a crucial role in their application and handling. Detailed characterization through IR, EA, and XRD techniques, as seen with cocrystallization experiments of aminobenzoic acids, provides essential data on these compounds' physical attributes (Yuan Lu et al., 2019).
Chemical Properties Analysis
The study of electrosynthesis and properties of conducting polymers derived from aminobenzoic acids demonstrates the chemical versatility and potential application of these compounds in materials science. The electrochemical polymerization of aminobenzoic acids in various conditions reveals insights into their chemical behavior and interaction with other compounds (C. Thiemann & C. Brett, 2001).
Scientific Research Applications
Synthesis and Chemical Properties
3-Amino-2,4,6-tribromobenzoic acid is an important intermediate in organic synthesis. It's used in the synthesis of various chemicals, including 2,4,6-tribromobenzoic acid. This process involves bromination, diazotization, and other chemical reactions, highlighting its versatility in organic chemistry (Robison & Robison, 2003).
Application in Analytical Chemistry
One of the derivatives of 3-Amino-2,4,6-tribromobenzoic acid, specifically 2,4,6-Tribromo-3-hydroxybenzoic acid, has been identified as a highly sensitive chromogen agent for enzymatic methods. This derivative is synthesized through a multi-step reaction involving bromination, diazo, and hydrolysis, demonstrating its applicability in developing sensitive detection methods in analytical chemistry (Feng Yu-chuan, 2012).
Role in Crystal Structure Analysis
3-Amino-2,4,6-tribromobenzoic acid is also significant in the field of crystallography. It is employed in the formation of various organic salts with different acids, contributing to the study of molecular crystal structures through hydrogen bonding networks. This has implications for understanding the properties of different chemical compounds at the molecular level (Xing et al., 2017).
Safety And Hazards
3-Amino-2,4,6-tribromobenzoic acid is classified as having acute toxicity - Category 3, Oral . It is toxic if swallowed . In case of accidental ingestion, it is advised to rinse the mouth with water and not to induce vomiting . It is also recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
properties
IUPAC Name |
3-amino-2,4,6-tribromobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3NO2/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUPOMXKMSVGDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)Br)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289187 | |
Record name | 3-amino-2,4,6-tribromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,4,6-tribromobenzoic acid | |
CAS RN |
6628-84-8 | |
Record name | 6628-84-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-amino-2,4,6-tribromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2,4,6-tribromobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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